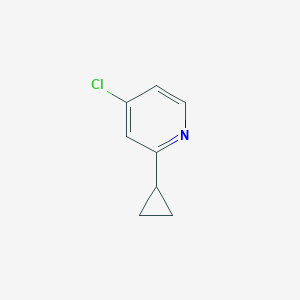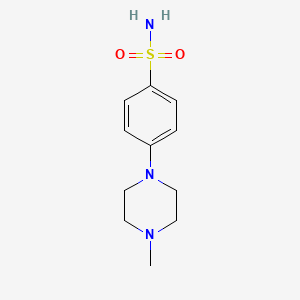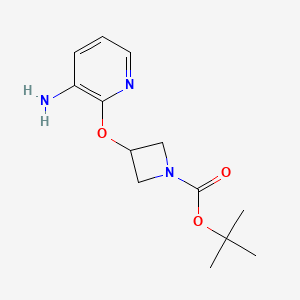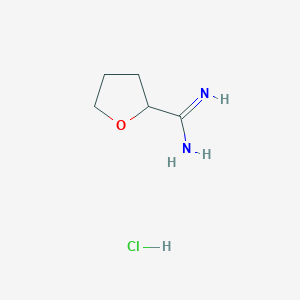![molecular formula C10H6F3N3 B1427468 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile CAS No. 1506412-07-2](/img/structure/B1427468.png)
1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Benzimidazoles have been extensively studied for their antimicrobial properties. The trifluoromethyl group in the compound can potentially enhance its ability to interact with microbial enzymes or DNA, leading to increased antimicrobial efficacy . This makes it a candidate for developing new antimicrobial agents that could be effective against resistant strains of bacteria and fungi.
Anticancer Research
The benzimidazole core is a common feature in many anticancer agents. The specific structure of “1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile” may interact with cancer cell DNA or inhibit enzymes involved in tumor growth and proliferation. Research in this area could lead to the development of novel anticancer drugs with improved selectivity and lower toxicity .
Antiviral Applications
Benzimidazole derivatives have shown promise as antiviral agents. The addition of the trifluoromethyl group could potentially improve the compound’s ability to inhibit viral replication by targeting viral DNA or proteins. This compound could be explored for its efficacy against a range of viruses, including those causing current global health concerns .
Antiparasitic Treatments
The benzimidazole moiety has been successful in treating parasitic infections. “1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile” could be investigated for its potential to disrupt the life cycle of parasites, offering a new avenue for antiparasitic drug development. This is particularly relevant for combating parasitic diseases that have developed resistance to existing treatments .
Anti-inflammatory Properties
Benzimidazoles can also exhibit anti-inflammatory effects. The structural features of this compound might allow it to modulate inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases. Research could focus on its application in chronic conditions such as arthritis or inflammatory bowel disease .
Cardiovascular Drug Development
Some benzimidazole derivatives have been found to possess antihypertensive properties. The unique structure of “1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile” could be explored for its potential cardiovascular benefits, possibly as a treatment for hypertension or other heart-related conditions .
Neurological Disorders
The benzimidazole class has shown potential in the treatment of neurological disorders. This compound’s ability to cross the blood-brain barrier and interact with neurological targets could be investigated for applications in neurodegenerative diseases or as a neuroprotective agent .
Agricultural Applications
Lastly, benzimidazole compounds have been used in agriculture to protect crops from fungal infections and pests. “1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile” could be studied for its use as a pesticide or fungicide, contributing to safer and more effective agricultural practices .
Propiedades
IUPAC Name |
1-methyl-2-(trifluoromethyl)benzimidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3/c1-16-8-3-2-6(5-14)4-7(8)15-9(16)10(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDZDEULGBCATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#N)N=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole](/img/structure/B1427386.png)


![tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1427391.png)
![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1427392.png)
![2-Chloro-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide](/img/structure/B1427396.png)





![Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B1427406.png)
![N-[1(S)-(ethoxycarbonyl)butyl]-L-alanine benzyl ester](/img/structure/B1427407.png)